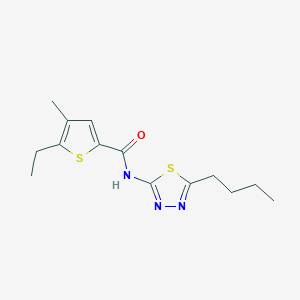
2,6-Dimethylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylquinoline-3-carboxamide, also known as DMQX, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. DMQX has been found to act as a selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
作用機序
2,6-Dimethylquinoline-3-carboxamide acts as a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This receptor is involved in the transmission of nerve impulses in the brain and is responsible for the excitatory effects of glutamate. This compound binds to the receptor and blocks the activity of glutamate, leading to the prevention of seizures and the alleviation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to block the activity of the ionotropic glutamate receptor, preventing the excitatory effects of glutamate on the nervous system. This can lead to the prevention of seizures and the alleviation of pain. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity.
実験室実験の利点と制限
2,6-Dimethylquinoline-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ionotropic glutamate receptor, which allows for the precise targeting of this receptor in experiments. This compound is also a synthetic compound, which allows for the production of large quantities of the compound for use in experiments. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 2,6-Dimethylquinoline-3-carboxamide. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and stroke. Additionally, research could focus on the optimization of the synthesis method for this compound, with the goal of improving the yield and purity of the compound.
合成法
2,6-Dimethylquinoline-3-carboxamide can be synthesized by the reaction of 2,6-dimethylquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound.
科学的研究の応用
2,6-Dimethylquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been found to act as a selective antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. This compound has been shown to block the excitatory effects of glutamate on the nervous system, which can lead to the prevention of seizures and the alleviation of pain.
特性
IUPAC Name |
2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLABVWRBHPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

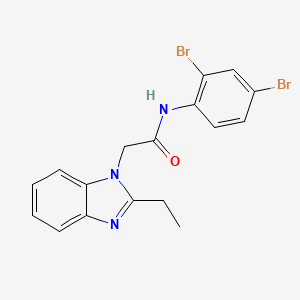
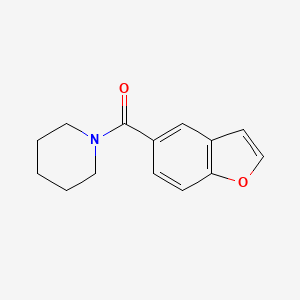

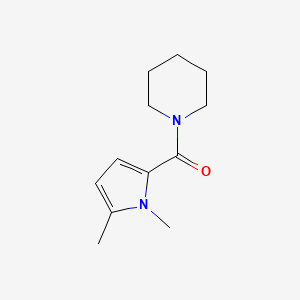
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
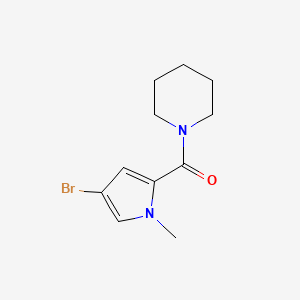
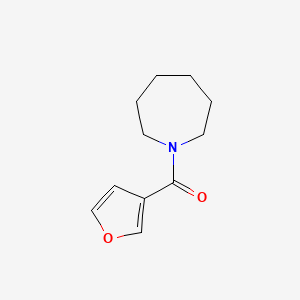
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
